7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine
Brand Name: Vulcanchem
CAS No.: 1380331-40-7
VCID: VC2560020
InChI: InChI=1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3
SMILES: CC(C)C1=NN2C=CC(=CC2=N1)Br
Molecular Formula: C9H10BrN3
Molecular Weight: 240.1 g/mol

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine

CAS No.: 1380331-40-7

Cat. No.: VC2560020

Molecular Formula: C9H10BrN3

Molecular Weight: 240.1 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine - 1380331-40-7

Specification

CAS No. 1380331-40-7
Molecular Formula C9H10BrN3
Molecular Weight 240.1 g/mol
IUPAC Name 7-bromo-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3
Standard InChI Key MHAZTFDFZAAHDW-UHFFFAOYSA-N
SMILES CC(C)C1=NN2C=CC(=CC2=N1)Br
Canonical SMILES CC(C)C1=NN2C=CC(=CC2=N1)Br

Introduction

Chemical Identity and Structural Properties

7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine is a fused heterocyclic compound containing a triazole ring joined to a pyridine ring, with specific substitution patterns. The structure features a bromine atom at position 7 and an isopropyl group at position 2, creating a unique molecular architecture with distinct chemical properties.

Chemical Identification

The compound is uniquely identified through several standardized systems, allowing researchers to precisely reference and locate this specific chemical entity across various databases and literature.

Table 1: Chemical Identification Parameters

ParameterValue
IUPAC Name7-bromo-2-isopropyl- triazolo[1,5-a]pyridine
CAS Registry Number1380331-40-7
Molecular FormulaC₉H₁₀BrN₃
Molecular Weight240.1 g/mol
InChI Code1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3
InChI KeyMHAZTFDFZAAHDW-UHFFFAOYSA-N

The compound belongs to the broader class of triazolopyridines, which are known for their diverse pharmacological activities . The specific substitution pattern with bromine at position 7 and an isopropyl group at position 2 distinguishes this compound from other members of the triazolopyridine family.

Structural Features

The molecular structure consists of a fused ring system with a five-membered 1,2,4-triazole ring connected to a six-membered pyridine ring. The bromine substituent at position 7 of the pyridine ring and the isopropyl group at position 2 of the triazole ring create a unique electronic and steric environment that influences the compound's physical properties and potential biological interactions.

The presence of three nitrogen atoms in the triazole ring contributes to the compound's basicity and hydrogen-bonding capabilities, which are important factors in molecular recognition and binding to biological targets. The bromine atom, being an electron-withdrawing group, affects the electron distribution within the molecule, potentially influencing its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine has been documented in scientific literature, with the most common approach involving the cyclization of appropriately substituted precursors.

Documented Synthetic Route

A well-established synthetic pathway involves the reaction of 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate with isobutyryl chloride in pyridine . This synthetic approach represents an efficient method for constructing the triazolopyridine scaffold with specific substitution patterns.

Table 2: Synthesis Reaction Parameters

ParameterValue
Starting Materials1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate, Isobutyryl chloride
SolventPyridine
Temperature100°C
Reaction Time18 hours
Reported Yield30.6%
Product AppearanceLight brown solid
Product ConfirmationMS: m/z=240; 242 (M+H⁺)

The synthesis proceeds through the following key steps :

  • A mixture of 1,2-diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate (2 g, 5.15 mmol) and isobutyryl chloride (809 μl, 7.73 mmol) in pyridine (12 ml) is stirred for 18 hours at 100°C.

  • The solvent is evaporated, leaving an orange residue.

  • The residue is triturated for 2 hours with saturated aqueous sodium hydrogen carbonate solution.

  • The resulting solid is collected by filtration, washed several times with water, and dried.

  • This procedure yields 7-bromo-2-isopropyl- triazolo[1,5-a]pyridine (378 mg, 30.6%) as a light brown solid.

Alternative Synthetic Approaches

While the direct synthesis described above is the most documented approach, related literature suggests that alternative synthetic strategies might be feasible. The construction of triazolopyridine scaffolds can generally be achieved through various methodologies, including cyclization reactions of appropriately functionalized pyridine derivatives .

The synthesis of structurally related triazolopyridine compounds often involves oxidative cyclization or condensation reactions, suggesting that similar approaches might be applicable to the synthesis of 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine with potential improvements in yield or reaction conditions.

Physical and Chemical Properties

7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine possesses distinctive physical and chemical properties that are characteristic of its structural features and that influence its handling, storage, and potential applications.

ParameterClassification
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305: IF IN EYES
P338: Remove contact lenses if present and easy to do. Continue rinsing
P351: Rinse cautiously with water for several minutes
SupplierCatalog NumberPackage SizePrice (as of April 2025)
Sigma-Aldrich (Synthonix)SY3H95ECD5FE500 mg$322.00
SynthonixB11199-500MG500 mg$322.00
Aladdin ScientificB173777-500mg500 mg$1,985.90 (related compound)

The significant price variation observed between suppliers highlights the importance of sourcing from multiple vendors when planning research involving this compound. The higher price from certain suppliers may reflect differences in purity, synthetic origin, or supply chain considerations.

Supply Chain Considerations

The compound's availability may be subject to production schedules and material sourcing requirements. According to one supplier, production "requires sourcing of materials" with an estimated availability timeline of 8-12 weeks , suggesting potential supply chain complexities. Researchers planning experiments involving this compound should account for these potential delays in their project timelines.

Current Research and Future Directions

The triazolopyridine scaffold continues to be an active area of research in medicinal chemistry and pharmaceutical development, with implications for compounds like 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine.

Recent Research Trends

Recent scientific literature indicates growing interest in heterocyclic compounds containing the triazolopyridine framework, with research focused on:

  • Development of synthetic strategies for the efficient construction of triazolopyridine derivatives with diverse substitution patterns .

  • Exploration of structure-activity relationships to optimize biological activity and selectivity.

  • Investigation of applications in neurological disorders, including as dopamine receptor modulators .

  • Evaluation of potential anti-viral and anti-cancer properties of structurally related compounds .

These research trends suggest potential directions for further investigation of 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine's properties and applications.

Future Research Opportunities

Several promising research directions could expand our understanding of 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine:

  • Comprehensive biological screening to establish its pharmacological profile.

  • Structure-based design of derivatives with enhanced potency or selectivity for specific targets.

  • Development of improved synthetic routes with higher yields and more accessible starting materials.

  • Investigation of potential applications as building blocks in the synthesis of more complex bioactive molecules.

  • Exploration of metal-coordination properties for potential applications in catalysis or materials science.

These research opportunities highlight the compound's potential significance beyond its current documented applications.

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